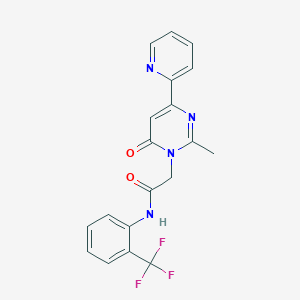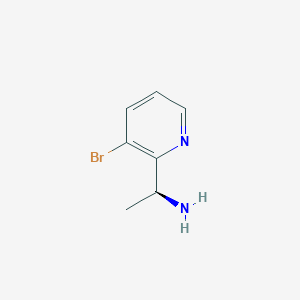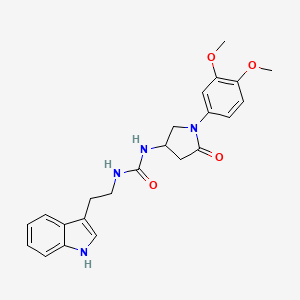![molecular formula C24H25N5O2 B2402299 2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methyl-N-phenylacetamide CAS No. 946253-76-5](/img/structure/B2402299.png)
2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methyl-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups, including an isopropyl group, a tolyl group (a type of aryl group related to toluene ), a pyrazolo[3,4-d]pyridazine ring (a type of heterocyclic aromatic organic compound), and an acetamide group. These groups could potentially confer a variety of chemical properties to the compound.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tolyl group, for example, can exist in three possible structural isomers (ortho, meta, and para) depending on the relative position of the methyl and the R substituent on the aromatic ring .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The tolyl group, for instance, is often functionalized by Williamson etherification or C-C coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tolyl group could make the compound nonpolar and hydrophobic .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
This compound exhibits promising anticancer potential due to its unique chemical structure. Researchers have investigated its effects on cancer cell lines, particularly those resistant to conventional chemotherapy. Preliminary studies suggest that it may interfere with cell proliferation, induce apoptosis (programmed cell death), and inhibit tumor growth. Further research is needed to explore its mechanism of action and potential clinical applications .
Anti-inflammatory Activity
The pyrazolo[3,4-d]pyridazinone scaffold in this compound has been associated with anti-inflammatory properties. It may modulate inflammatory pathways by targeting specific enzymes or receptors. Researchers have explored its effects in animal models of inflammation, such as arthritis and colitis. Understanding its molecular interactions could lead to novel anti-inflammatory drug development .
Neuroprotective Effects
Given its structural resemblance to certain neuroprotective agents, investigations have focused on its potential in neurodegenerative diseases. Preclinical studies suggest that it may enhance neuronal survival, reduce oxidative stress, and mitigate neuroinflammation. Researchers are exploring its efficacy in models of Alzheimer’s disease, Parkinson’s disease, and stroke .
Cardiovascular Applications
The compound’s oxahexacyclo ring system may influence cardiovascular function. Researchers have studied its effects on blood pressure regulation, vascular tone, and platelet aggregation. It could serve as a lead compound for developing novel cardiovascular drugs or as a tool for understanding related biological pathways .
Antimicrobial Activity
Initial screenings indicate that this compound possesses antimicrobial properties. It has shown activity against bacterial strains, including drug-resistant ones. Researchers are investigating its potential as an alternative or adjunct to existing antibiotics. Structural modifications may enhance its efficacy and reduce toxicity .
Metabolic Disorders
The compound’s interaction with metabolic enzymes and receptors has piqued interest in its role in metabolic disorders. Researchers have explored its effects on glucose metabolism, lipid homeostasis, and insulin sensitivity. It may hold promise as a therapeutic agent for conditions like type 2 diabetes and obesity .
Other Applications
Beyond the mentioned fields, ongoing research explores additional applications. These include its potential as a diagnostic probe (due to its unique chemical properties), its use in drug delivery systems, and its interactions with specific protein targets. Collaborations between chemists, biologists, and pharmacologists are essential for uncovering novel applications .
Eigenschaften
IUPAC Name |
N-methyl-2-[1-(2-methylphenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-16(2)22-19-14-25-29(20-13-9-8-10-17(20)3)23(19)24(31)28(26-22)15-21(30)27(4)18-11-6-5-7-12-18/h5-14,16H,15H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKJZMGBSKGWRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N(C)C4=CC=CC=C4)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methyl-N-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11,13-Dimethyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2402218.png)
![N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-fluorobenzamide](/img/structure/B2402220.png)
![8-nitro-1-methyl-6-(2-pyridyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B2402222.png)


![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide](/img/structure/B2402225.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2402228.png)
![2-{[1-(2-Methoxybenzenesulfonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2402230.png)
![6-{2,4-dioxo-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}-N-phenylhexanamide](/img/no-structure.png)



![N-[(4-Bromophenyl)-cyanomethyl]pyrimidine-5-carboxamide](/img/structure/B2402239.png)